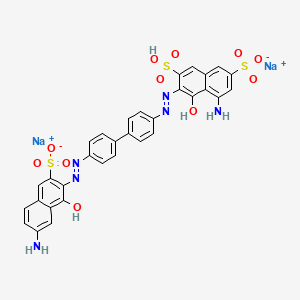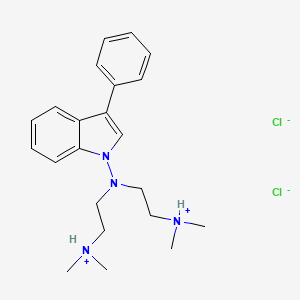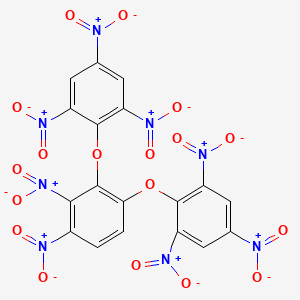
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt is a complex organic compound. It is a derivative of naphthalenesulfonic acid and is characterized by the presence of multiple functional groups, including amino, sulfo, and azo groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt involves multiple steps The process typically begins with the sulfonation of naphthalene to produce naphthalenesulfonic acid The azo group is introduced via a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which then reacts with another aromatic compound to form the azo linkage
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the reaction rates and minimize by-products. The final product is purified using techniques such as crystallization, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids and quinones, while reduction can produce aromatic amines.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and facilitates binding to proteins and other biomolecules. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene with different substitution patterns.
2-Naphthol: A hydroxyl derivative of naphthalene with similar reactivity.
Azo dyes: A class of compounds with similar azo linkages but different substituents.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its dipotassium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
67875-06-3 |
|---|---|
Fórmula molecular |
C23H15ClK2N4O8S2 |
Peso molecular |
653.2 g/mol |
Nombre IUPAC |
dipotassium;6-amino-5-[[5-[(3-chlorobenzoyl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H17ClN4O8S2.2K/c24-14-3-1-2-13(8-14)23(30)26-15-5-7-20(38(34,35)36)18(10-15)27-28-22-17(25)6-4-12-9-16(37(31,32)33)11-19(29)21(12)22;;/h1-11,29H,25H2,(H,26,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
Clave InChI |
VEKGKFKUKJZBHO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




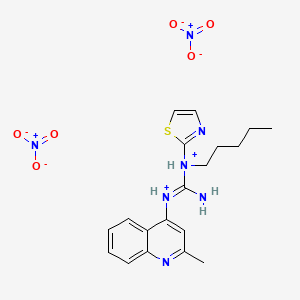
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
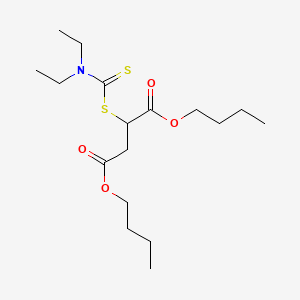
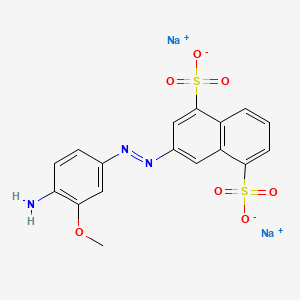

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)

